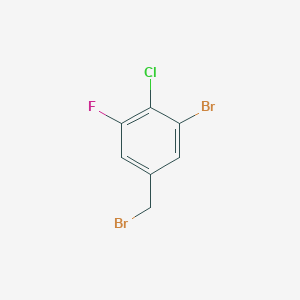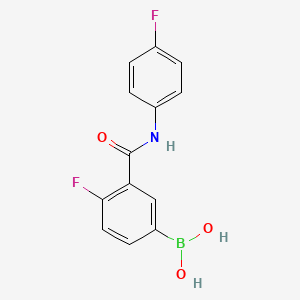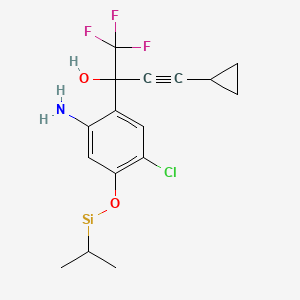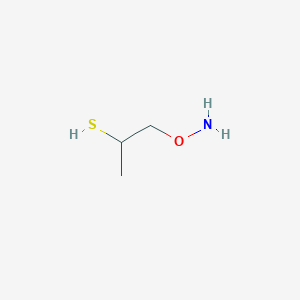
1-(Aminooxy)propane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminooxy)propane-2-thiol is an organic compound that contains both an aminooxy group and a thiol group. This dual functionality makes it a versatile molecule in various chemical reactions and applications. The compound is known for its reactivity and is used in a range of scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Aminooxy)propane-2-thiol can be synthesized through several methods. One common approach involves the reaction of an alkyl halide with thiourea to form an intermediate isothiourea salt, which is then hydrolyzed to yield the desired thiol . Another method includes the reaction of hydrosulfide anion with an alkyl halide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Aminooxy)propane-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The aminooxy group can participate in substitution reactions with carbonyl compounds to form oximes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine or iodine for oxidation, and reducing agents such as zinc and acid for reduction . Substitution reactions often require mild conditions and can be carried out in aqueous media .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, reduced thiol derivatives from reduction, and oximes from substitution reactions .
Scientific Research Applications
1-(Aminooxy)propane-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Aminooxy)propane-2-thiol involves its reactivity with various functional groups. The aminooxy group can form stable oxime bonds with carbonyl compounds, while the thiol group can form disulfide bonds with other thiols . These interactions enable the compound to act as a versatile linker in bioconjugation and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Aminooxy)propane-2-thiol include:
Uniqueness
This compound is unique due to its dual functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C3H9NOS |
|---|---|
Molecular Weight |
107.18 g/mol |
IUPAC Name |
O-(2-sulfanylpropyl)hydroxylamine |
InChI |
InChI=1S/C3H9NOS/c1-3(6)2-5-4/h3,6H,2,4H2,1H3 |
InChI Key |
RDUXYSNDWCBVDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CON)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


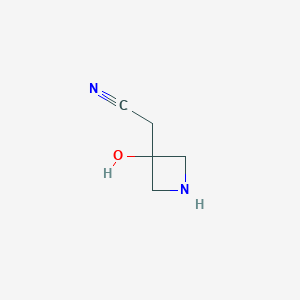
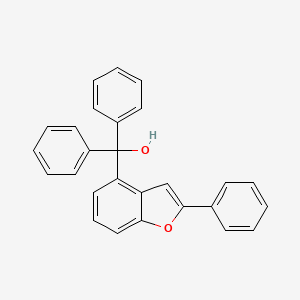
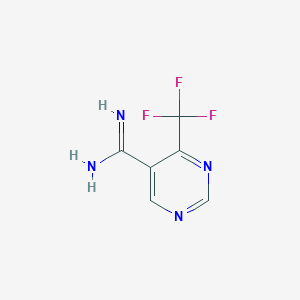

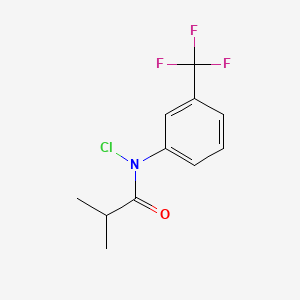
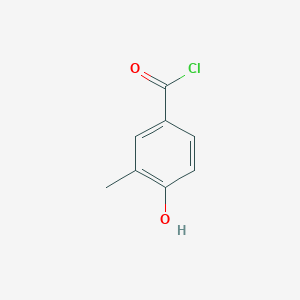
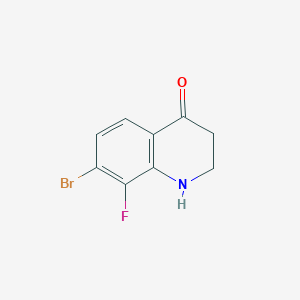
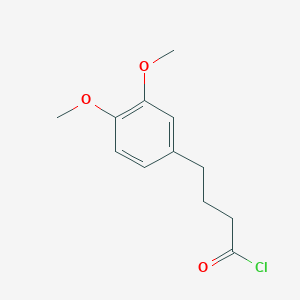
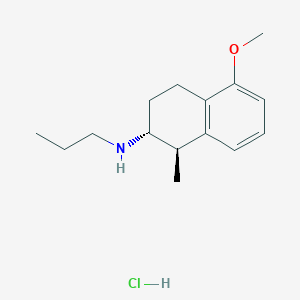
![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
